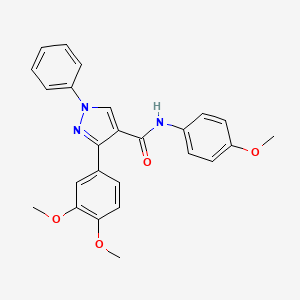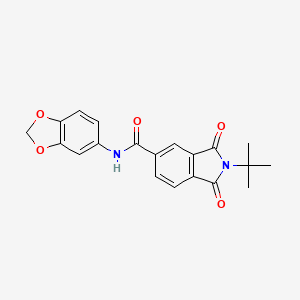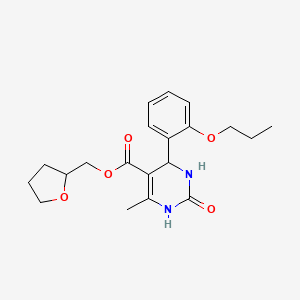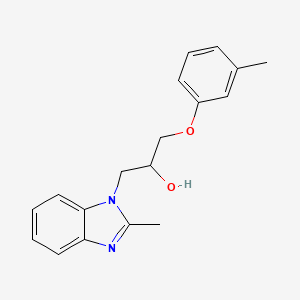![molecular formula C19H23NO5 B5204470 2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a stimulant and entactogen drug that is used for recreational purposes. Methylone has been found to have similar effects to MDMA (ecstasy). However, it has not been approved for medical use and is classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
Methylone works by binding to and blocking the reuptake of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in feelings of euphoria, increased energy, and heightened mood.
Biochemical and Physiological Effects:
Methylone has been found to have similar effects to MDMA, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. Methylone has been found to cause less neurotoxicity than MDMA, but it still has the potential to cause harm to the brain and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Methylone has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. It has been found to have potential therapeutic effects for the treatment of depression and anxiety. However, its recreational use and potential for abuse limit its usefulness as a research tool.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic effects of Methylone. Studies should investigate its effects on specific neurotransmitter systems and its potential use in combination with other medications. Additionally, research should focus on developing safer and more effective alternatives to Methylone for the treatment of depression, anxiety, and PTSD.
Synthesemethoden
The synthesis of Methylone involves the reaction of 3,4-dimethoxyphenylacetone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of sodium borohydride. This reaction produces Methylone as the final product.
Wissenschaftliche Forschungsanwendungen
Methylone has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-15-5-4-13(8-16(15)22-2)6-7-20-11-14-9-17(23-3)19-18(10-14)24-12-25-19/h4-5,8-10,20H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPQDDAGSVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC3=C(C(=C2)OC)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)

![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
